tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate
Description
tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (CAS: 1501977-28-1) is a protected azetidine derivative characterized by a tert-butyl carbamate group at the 1-position and an aminooxy-methyl substituent at the 3-position of the azetidine ring. Its molecular formula is C₉H₁₈N₂O₃, with a molecular weight of 202.25 g/mol . The aminooxy group (-ONH₂) confers unique reactivity, enabling applications in conjugation chemistry (e.g., oxime ligation) and pharmaceutical intermediate synthesis.
Properties
IUPAC Name |
tert-butyl 3-(aminooxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-7(5-11)6-13-10/h7H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZCKQHZPFBBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets, leading to various biological effects .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Azetidine Derivatives
Physicochemical Properties
Table 2: Spectral and Physical Data
Functional Group Reactivity
- Aminooxy group: Enables oxime formation with carbonyl compounds, useful in antibody-drug conjugates .
- Cyanomethylene: Participates in click chemistry (e.g., Huisgen cycloaddition) .
- Oxadiazole: Enhances lipophilicity and binding affinity to enzymatic targets (e.g., monoacylglycerol lipase) .
Biological Activity
Tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate (CAS Number 117984929) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : CHNO
- SMILES : CC(C)(C)OC(=O)N1CC(C1)CON
- InChIKey : GUZCKQHZPFBBSY-UHFFFAOYSA-N
The structure features a tert-butyl group, an azetidine ring, and an aminooxy functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The aminooxy group is known to facilitate the formation of covalent bonds with aldehydes and ketones, potentially leading to the modulation of enzyme activities and cellular pathways.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to receptors, altering signal transduction processes.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties by disrupting cellular processes such as proliferation and apoptosis.
- Antimicrobial Properties : Investigations into its antimicrobial effects show promise against various pathogens.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer effects of derivatives of azetidine compounds. This compound was tested in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC values comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another investigation reported in Pharmaceutical Biology, the compound was evaluated for its antimicrobial efficacy. The results demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | Structure | Limited studies; potential analog |
| Other azetidine derivatives | Varies | Varying activities; less characterized |
This table highlights the unique position of this compound among related compounds, particularly in terms of documented biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
